



Development of PHGDH-Specific Antibodies: Application Notes and Protocols

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Compound of Interest		
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Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in cellular metabolism, catalyzing the first and rate-limiting step in the de novo serine biosynthesis pathway.[1][2] This pathway diverts the glycolytic intermediate 3-phosphoglycerate to produce serine, an amino acid essential for the synthesis of proteins, nucleotides, and lipids.[3][4] PHGDH is particularly significant in the context of oncology, as its amplification and overexpression have been linked to the growth and proliferation of various cancers, including breast cancer and melanoma.[4][5] The enzyme's role extends beyond metabolism, influencing cellular processes like mTORC1 signaling.[3] Given its importance in both normal physiology and disease, the development of specific antibodies against PHGDH is crucial for research and potential therapeutic applications. These antibodies are invaluable tools for detecting and quantifying PHGDH expression, enabling studies into its function, regulation, and potential as a drug target.

Quantitative Data Presentation

The performance of PHGDH-specific antibodies can be assessed across various immunoassays. The following tables summarize typical performance characteristics and recommended starting dilutions for commercially available anti-PHGDH antibodies. It is important to note that optimal conditions should be determined experimentally by the end-user.

[6]



Table 1: Recommended Antibody Dilutions for Various Applications

Application	Antibody Type	Recommended Starting Dilution/Concentrat ion	Species Reactivity
Western Blot (WB)	Rabbit Polyclonal	1:50 - 1:20,000	Human, Mouse, Rat
Western Blot (WB)	Mouse Monoclonal	1:4000	Human, Mouse, Rat
Immunohistochemistry (IHC)	Rabbit Polyclonal	1:100 - 1:1000	Human
Immunohistochemistry (IHC)	Mouse Monoclonal	1:4000	Human
Immunofluorescence (IF/ICC)	Rabbit Polyclonal	1:100 - 1:500	Human
Immunofluorescence (IF/ICC)	Mouse Monoclonal	1:800	Human
ELISA	Rabbit Polyclonal	1:1000	Human
Immunoprecipitation (IP)	Rabbit Polyclonal	4µg per 1880µg cell lysate	Human
Immunoprecipitation (IP)	Mouse Monoclonal	4µg per 980µg cell lysate	Human

Table 2: General Specifications of Anti-PHGDH Antibodies

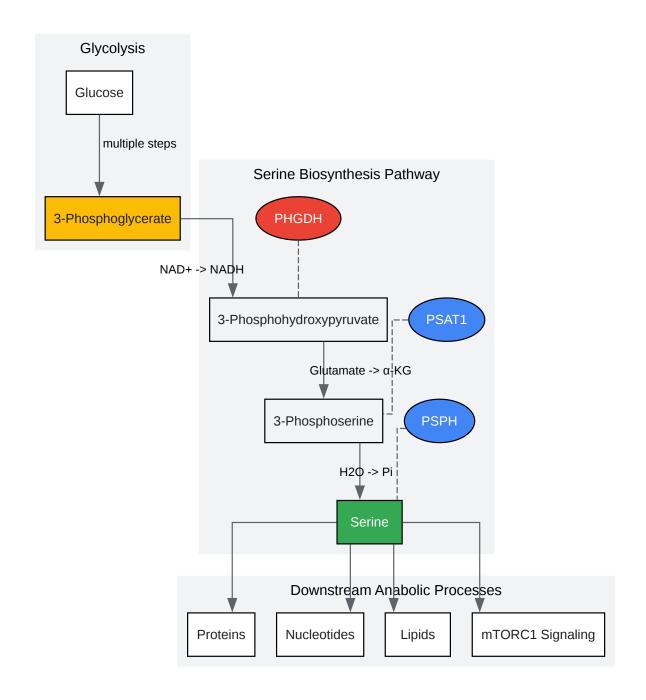


Characteristic	Specification
Target	Phosphoglycerate Dehydrogenase (PHGDH)
Aliases	3-PGDH, PGDH, SERA
Molecular Weight	~57 kDa
Host Species	Rabbit, Mouse
Clonality	Polyclonal, Monoclonal
Immunogen	Recombinant fusion proteins or synthetic peptides corresponding to human PHGDH sequences.[4][7][8]
Purification Method	Protein A and/or peptide affinity chromatography.[4]
Storage	Typically supplied in PBS with glycerol and a preservative like sodium azide. Store at -20°C. [4][9]

Signaling and Experimental Workflow Diagrams PHGDH in the Serine Biosynthesis Pathway

The following diagram illustrates the central role of PHGDH in converting the glycolytic intermediate 3-Phosphoglycerate into precursors for serine synthesis, which in turn contributes to various anabolic processes and is linked to mTORC1 signaling.

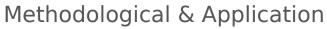




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Caption: PHGDH catalyzes the committed step in the serine biosynthesis pathway.

General Workflow for Western Blotting

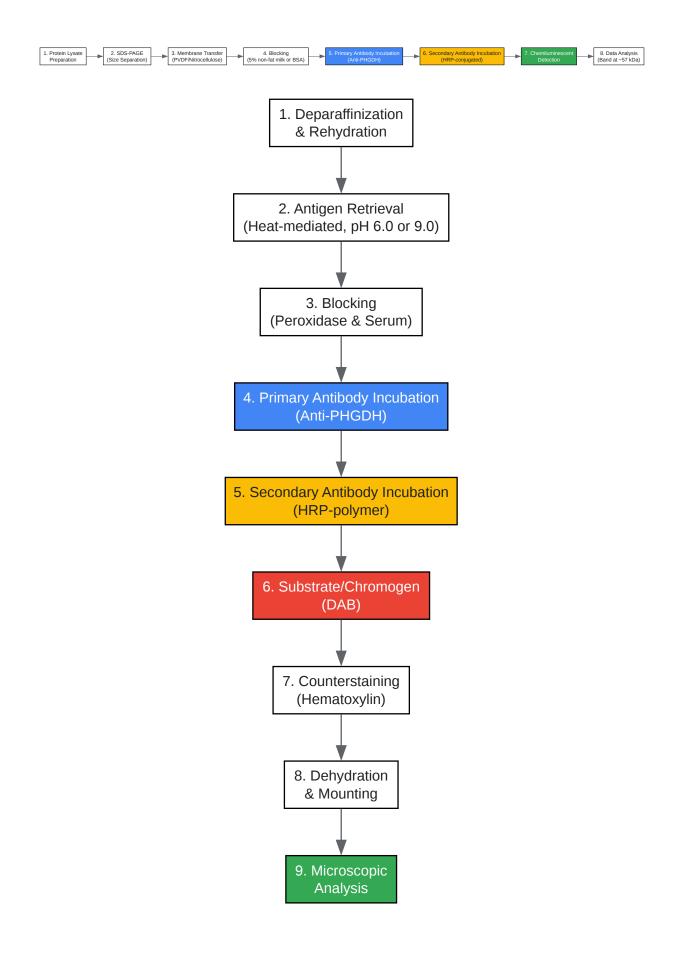






This diagram outlines the major steps involved in detecting PHGDH in protein lysates using Western Blot analysis.







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